molecular formula C12H9N3OS B4282699 2-cyclopropyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

2-cyclopropyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No. B4282699
M. Wt: 243.29 g/mol
InChI Key: ARCMQQVFCAKTCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclopropyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one, also known as CTQ, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. This compound has shown to possess potential therapeutic properties, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is not fully understood; however, it is believed to involve the inhibition of key enzymes and signaling pathways. 2-cyclopropyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has been shown to inhibit the activity of topoisomerase I, an enzyme that is involved in DNA replication and transcription. In addition, 2-cyclopropyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
2-cyclopropyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of proteases that are involved in programmed cell death. In addition, 2-cyclopropyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. Furthermore, 2-cyclopropyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

2-cyclopropyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has shown to possess potent biological activities. However, there are also limitations to using 2-cyclopropyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one in lab experiments. 2-cyclopropyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a relatively new compound, and its mechanism of action is not fully understood. In addition, 2-cyclopropyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has not been extensively tested in vivo, and its safety and toxicity profile are not well-established.

Future Directions

There are several future directions for research on 2-cyclopropyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one. One area of research could be to further investigate the mechanism of action of 2-cyclopropyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one. This could involve identifying the molecular targets of 2-cyclopropyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one and elucidating the signaling pathways involved. Another area of research could be to test the efficacy of 2-cyclopropyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one in animal models of disease. This could involve testing the anti-inflammatory and antimicrobial activities of 2-cyclopropyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one in vivo. Furthermore, future research could focus on developing derivatives of 2-cyclopropyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one with improved potency and selectivity. These derivatives could be used as lead compounds for drug development.
Conclusion
In conclusion, 2-cyclopropyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a promising compound that has shown to possess potent biological activities. Its synthesis method has been optimized to produce high yields of pure 2-cyclopropyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one. 2-cyclopropyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has been extensively studied for its potential therapeutic properties, including antimicrobial, antitumor, and anti-inflammatory activities. Its mechanism of action involves the inhibition of key enzymes and signaling pathways. 2-cyclopropyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has several advantages as a research tool, but there are also limitations to using 2-cyclopropyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one in lab experiments. Future research could focus on further investigating the mechanism of action of 2-cyclopropyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one and developing derivatives with improved potency and selectivity.

Scientific Research Applications

2-cyclopropyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has been extensively studied for its potential therapeutic properties. It has shown to possess antimicrobial, antitumor, and anti-inflammatory activities. 2-cyclopropyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, and has shown to inhibit their growth. In addition, 2-cyclopropyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has been tested against various cancer cell lines, including breast cancer and lung cancer, and has shown to induce apoptosis, a programmed cell death, in these cells. Furthermore, 2-cyclopropyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has been tested in animal models of inflammation and has shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

2-cyclopropyl-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3OS/c16-11-8-3-1-2-4-9(8)13-12-15(11)14-10(17-12)7-5-6-7/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCMQQVFCAKTCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3C(=O)C4=CC=CC=C4N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-cyclopropyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Reactant of Route 2
2-cyclopropyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Reactant of Route 3
2-cyclopropyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Reactant of Route 4
2-cyclopropyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Reactant of Route 5
2-cyclopropyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Reactant of Route 6
2-cyclopropyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

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